Ethyl 3-amino-3-(pyridin-3-yl)butanoate
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 3-amino-3-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-10(14)7-11(2,12)9-5-4-6-13-8-9/h4-6,8H,3,7,12H2,1-2H3 |
InChI Key |
IJNJIQYANFRGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CN=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 3-amino-3-(pyridin-3-yl)butanoate
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic addition or Michael-type addition of an aminopyridine derivative to an α,β-unsaturated ester such as ethyl acrylate or ethyl propenoate, followed by purification steps.
The reaction generally proceeds under:
- Nitrogen atmosphere to prevent oxidation or moisture interference
- Use of anhydrous solvents such as ethanol or other alcohols
- Catalysts such as trifluoromethanesulfonic acid to promote Michael addition
- Heating in an oil bath at temperatures ranging from 120°C to 160°C
- Reaction times of 16 to 20 hours for optimal conversion
Specific Preparation Routes
Route A: Michael Addition of 3-Aminopyridine to Ethyl Acrylate
- Reactants: 3-aminopyridine and ethyl acrylate
- Solvent: Anhydrous ethanol
- Catalyst: Trifluoromethanesulfonic acid (TfOH)
- Conditions: Stirring under nitrogen, reflux at 120-160°C for 16-20 hours
- Workup:
- Cooling and concentration under reduced pressure
- Washing with organic solvents such as petroleum ether and ethyl acetate
- Recrystallization to obtain pure product
This method is adapted from analogous preparations of Ethyl 3-(pyridin-2-ylamino)propanoate and is expected to afford this compound with good yield and purity due to the similar reactivity of the 3-aminopyridine isomer.
Route B: Multi-step Synthesis via Pyridine N-oxide Intermediates
- Step 1: Synthesis of 2-chloropyridine N-oxide or 3-chloropyridine N-oxide (depending on pyridine substitution)
- Step 2: Reaction with β-alanine ethyl ester or β-alanine carbethoxy hydrochloride to form an N-oxide intermediate
- Step 3: Catalytic hydrogenation (Pd/C catalyst) to reduce the N-oxide and obtain the desired amino ester
- Yields: Intermediate yields range from 70% to 93%, with final product yields around 80-90% after hydrogenation
- Advantages: High purity and controlled stereochemistry possible
- Disadvantages: Longer synthesis time (up to 100 hours), multiple steps, and more complex purification.
Route C: Grignard Reagent Approach (Less Common)
- Formation of a Grignard reagent from a halogenated pyridine derivative
- Reaction with an appropriate carbonyl compound (e.g., ethyl glyoxylate) to form the amino acid ester after workup
- This method allows for stereochemical control and is useful for substituted derivatives but is less common for simple this compound.
Comparative Data Table of Preparation Methods
| Preparation Route | Key Reactants | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Michael Addition (Route A) | 3-aminopyridine + ethyl acrylate | TfOH, ethanol, 120-160°C, N2 | 16-20 | ~80 | ~99 (HPLC) | Simple, cost-effective, high purity | Requires careful temperature control |
| N-oxide Intermediate (Route B) | 3-chloropyridine N-oxide + β-alanine ethyl ester | Pd/C hydrogenation, multi-step | Up to 100 | 70-90 | High | High purity, stereochemical control | Long synthesis time, complex steps |
| Grignard Reagent (Route C) | Halopyridine + ethyl glyoxylate | Mg, inert solvent, inert atmosphere | Variable | Variable | Variable | Stereochemical control possible | Requires handling of reactive reagents |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Ethyl 3-amino-3-(pyridin-3-yl)butanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby modulating their function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(pyridin-2-yl)butanoate
- Ethyl 3-amino-3-(pyridin-4-yl)butanoate
- 3-Aminopyridine
Uniqueness
Ethyl 3-amino-3-(pyridin-3-yl)butanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in research and industry .
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 3-amino-3-(pyridin-3-yl)butanoate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via esterification of 3-amino-3-(pyridin-3-yl)butanoic acid with ethanol, using acid catalysts (e.g., sulfuric acid) under reflux conditions . Optimization strategies include:
- Catalyst screening : Transition to milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Maintain reflux at 80–100°C to balance reaction rate and byproduct formation.
Advanced setups like continuous flow reactors improve yield (up to 85%) and scalability by ensuring consistent mixing and temperature gradients .
Advanced: How can enantioselective synthesis of this compound be achieved?
Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries :
- Asymmetric catalysis : Use Rhodium complexes with chiral ligands (e.g., Josiphos) to induce stereoselectivity during hydrogenation of α,β-unsaturated precursors .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures, achieving >90% enantiomeric excess (ee) .
Validate stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identify protons on the pyridine ring (δ 7.2–8.5 ppm) and ester methyl group (δ 1.2–1.4 ppm) .
- ¹³C NMR : Confirm the carbonyl (C=O) signal at ~170 ppm .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group, m/z –45) .
- HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay variability or compound purity :
- Standardize assays : Use uniform cell lines (e.g., HEK293 for enzyme inhibition) and control buffer conditions (pH 7.4, 37°C) .
- Purity validation : Conduct HPLC-MS to detect trace impurities (e.g., unreacted starting materials) that may skew results .
- Stereochemical analysis : Ensure enantiopure samples, as racemic mixtures can mask activity .
Basic: What functional groups dictate the reactivity of this compound?
Answer:
Key functional groups include:
- Amino group (-NH₂) : Participates in nucleophilic substitutions (e.g., acylation) and hydrogen bonding with biological targets .
- Ester group (-COOEt) : Hydrolyzes under acidic/basic conditions to carboxylic acid derivatives .
- Pyridine ring : Enhances π-π stacking in enzyme binding pockets and stabilizes intermediates via resonance .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using PyMOL for visualization .
- Molecular dynamics (MD) simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with inhibitory potency .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials .
- pH sensitivity : Hydrolyzes rapidly in alkaline conditions (pH >10); use neutral buffers for biological studies .
- Light sensitivity : Pyridine ring undergoes photodegradation; avoid prolonged UV exposure .
Advanced: How does the pyridine ring’s electronic configuration influence catalytic transformations of this compound?
Answer:
The pyridine ring’s electron-deficient nature :
- Facilitates Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by stabilizing transition states via coordination to Pd(0) .
- Enhances acidic C-H activation at the 4-position for regioselective functionalization .
- Modulates redox properties in electrochemical studies (e.g., cyclic voltammetry peaks at –1.2 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
